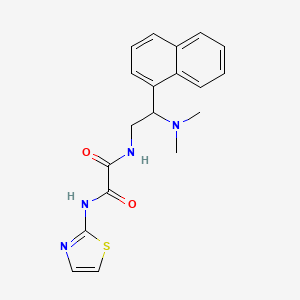
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide, also known as DNTX, is a small molecule compound that has been widely used in scientific research. It is a potent inhibitor of protein-protein interactions and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide inhibits protein-protein interactions by binding to the interface between the two proteins, preventing their interaction. N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has a unique structure that allows it to bind to a wide range of protein-protein interfaces, making it a potent inhibitor of protein-protein interactions.
Biochemical and Physiological Effects:
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has also been shown to reduce the levels of amyloid beta peptide in the brain, leading to the prevention of Alzheimer's disease. Additionally, N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has been shown to inhibit the replication of the Zika virus, leading to the prevention of Zika virus infection.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has several advantages for lab experiments. It is a potent inhibitor of protein-protein interactions, making it a valuable tool for studying protein-protein interactions. N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is also easy to synthesize, and the yield of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is high. However, N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has some limitations for lab experiments. It is not water-soluble, which can make it challenging to use in some experiments. Additionally, N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the study of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide. One potential direction is the study of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide in vivo to determine its potential as a therapeutic agent. Another potential direction is the study of the structure-activity relationship of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide to improve its potency and selectivity. Additionally, the study of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide in combination with other therapeutic agents may lead to the development of novel therapeutic strategies. Overall, the study of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has the potential to lead to significant advances in the treatment of various diseases.
Conclusion:
In conclusion, N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide, or N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide, is a potent inhibitor of protein-protein interactions that has shown promising results in various scientific research studies. Its synthesis method is simple and efficient, and it has several advantages for lab experiments. However, it also has some limitations, and further studies are needed to determine its potential as a therapeutic agent. Overall, the study of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has the potential to lead to significant advances in the treatment of various diseases.
Synthesemethoden
The synthesis of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide involves the reaction of 2-(dimethylamino)ethylamine with 2-bromo-1-naphthaldehyde, followed by the reaction of the resulting imine with thiazole-2-carboxylic acid hydrazide. The final step involves the reaction of the resulting hydrazide with oxalyl chloride to yield N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide. The overall synthesis method is simple and efficient, and the yield of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is high.
Wissenschaftliche Forschungsanwendungen
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has been widely used in scientific research as a potent inhibitor of protein-protein interactions. It has shown promising results in various studies, including cancer research, neurodegenerative diseases, and infectious diseases. N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has been shown to inhibit the interaction between MDM2 and p53, leading to the activation of the p53 pathway, which is a critical tumor suppressor pathway. N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has also been shown to inhibit the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease. Additionally, N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has been shown to inhibit the replication of the Zika virus, which is a significant public health concern.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(1,3-thiazol-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-23(2)16(15-9-5-7-13-6-3-4-8-14(13)15)12-21-17(24)18(25)22-19-20-10-11-26-19/h3-11,16H,12H2,1-2H3,(H,21,24)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHQUWQHSSRECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=NC=CS1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

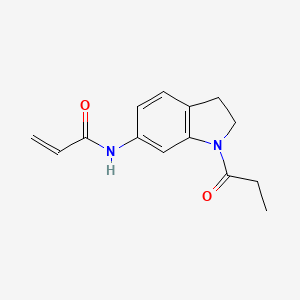
amino]butanoic acid](/img/structure/B2786114.png)

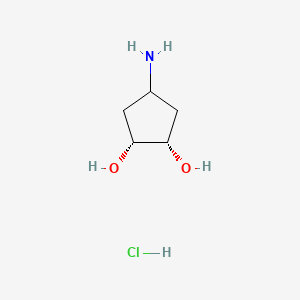
![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2786119.png)
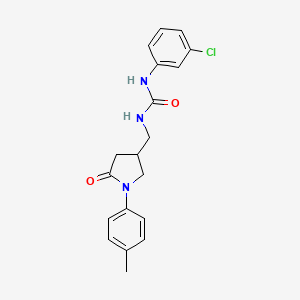
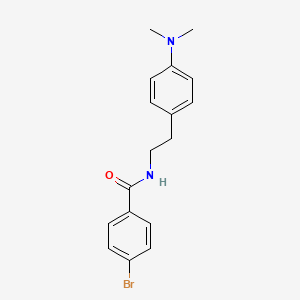

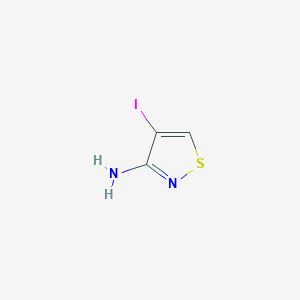

![8,10-dichloro-3-(3,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2786130.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2786133.png)
![3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2786134.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2786135.png)